



application of Amphotericin B in primary cell culture as an antifungal

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Compound of Interest		
Compound Name:	Ambhp	
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Application Notes: Amphotericin B in Primary Cell Culture

Introduction

Amphotericin B is a polyene macrolide antibiotic produced by Streptomyces nodosus. It is widely used in cell culture as a potent antifungal agent to prevent or eliminate contamination by yeast and fungi.[1][2] Its efficacy is particularly valuable when establishing primary cell cultures, which are often susceptible to fungal contamination.[3] However, its application requires careful consideration due to its potential cytotoxicity to mammalian cells.[3][4]

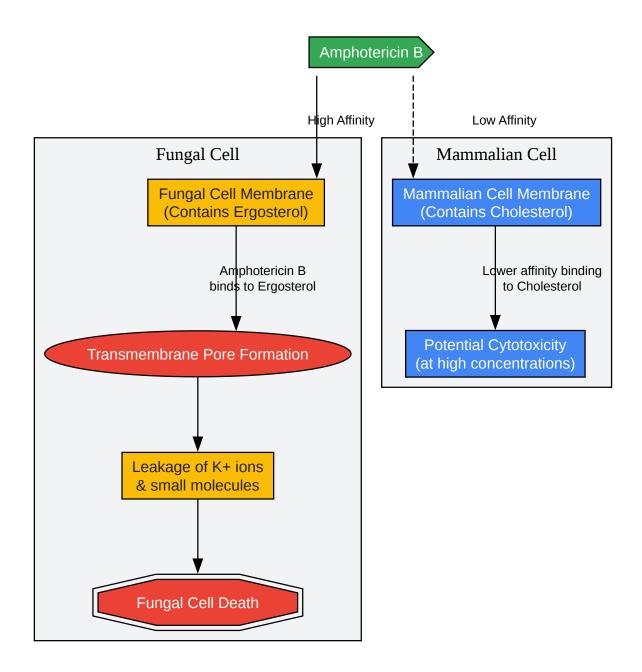
Mechanism of Action

Amphotericin B exhibits its antifungal activity by binding with high affinity to ergosterol, a primary sterol component of fungal cell membranes.[5][6][7] This binding disrupts the membrane integrity by forming transmembrane channels or pores.[5][8][9] These pores lead to an increase in membrane permeability, causing leakage of essential intracellular components, such as ions (particularly potassium) and other small molecules, which ultimately results in fungal cell death.[6][7][9]

While Amphotericin B is effective against fungi, it also has a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes.[3][5] This interaction is the basis for its



cytotoxic effects on host cells, as it can similarly disrupt the mammalian cell membrane, leading to leakage and cell damage.[4]



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Mechanism of Amphotericin B Action.

Efficacy and Spectrum



Amphotericin B has a broad spectrum of activity against a wide range of yeasts and molds commonly found as cell culture contaminants.[5] Minimum inhibitory concentrations (MICs) typically range from 0.03 to 1 μ g/ml for various fungal strains.[10] It is inactive against bacteria, rickettsia, and viruses.[10]

Cytotoxicity in Primary Cells

The primary limitation of Amphotericin B is its dose-dependent cytotoxicity to mammalian cells. [3][4] Therefore, it is crucial to determine the optimal concentration that is effective against fungi while minimizing harm to the primary cells. High concentrations can lead to abnormal cell morphology, decreased proliferation, and cell death.[4] For many cell lines, sublethal cytotoxicity is observed at concentrations of 5 to 10 μ g/mL, while concentrations of 100 μ g/mL and above are often lethal.[4] It is essential to empirically determine the tolerance of each specific primary cell line.[3]

Cell Type	Concentration (μg/mL)	Observation	Reference
Mouse Osteoblasts & Fibroblasts	5 - 10	Abnormal morphology, decreased proliferation (sublethal)	[4]
Mouse Osteoblasts & Fibroblasts	≥ 100	Cell death (lethal)	[4]
GRX (Myofibroblast line)	1.25	~67% viability	[11]
GRX (Myofibroblast line)	2.50	~31% viability	[11]
HepG2 (Hepatocyte line)	1.25 - 2.50	~80% viability	[11]

Recommended Usage



For routine prevention of fungal contamination, a working concentration of 0.25 to 2.5 µg/mL is commonly recommended in the culture medium.[2][3] For treating existing contamination, a higher concentration (e.g., 5-10 mg/L) may be used for a short duration over 2-3 subcultures. [10] Once the contamination is eliminated, the concentration should be returned to the lower maintenance level.[10]

Protocols

1. Preparation of Amphotericin B Stock Solution (2.5 mg/mL)

Note: Many suppliers provide Amphotericin B as a pre-solubilized, sterile solution (e.g., 250 μ g/mL), which can be directly diluted into the culture medium.[3][7] The following protocol is for preparing a stock from a powdered form.

Materials:

- Amphotericin B powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, conical tubes (15 mL or 50 mL)
- Sterile syringe filters (0.22 μm)
- Sterile microcentrifuge tubes for aliquots

Procedure:

- In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of Amphotericin B powder.
- Add sterile DMSO to dissolve the powder to a final concentration of 2.5 mg/mL.[10] For example, add 1 mL of DMSO to 2.5 mg of powder.
- Vortex gently until the powder is fully dissolved. The solution may appear as a hazy yellow suspension.[10]

Methodological & Application





- Sterilize the solution by passing it through a 0.22 μm syringe filter into a sterile conical tube.
 [10]
- Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
- Label the aliquots clearly with the name, concentration, and date of preparation.
- Store the aliquots at -20°C, protected from light.[3] Amphotericin B remains active for about 3 days in culture at 37°C.[10]
- 2. Protocol: Determination of Optimal Working Concentration

This protocol helps establish the highest concentration of Amphotericin B that can be tolerated by a specific primary cell line without significant cytotoxic effects.

Procedure:

- Cell Seeding: Plate the primary cells in a multi-well plate (e.g., 24-well or 96-well) at their normal seeding density and allow them to adhere and stabilize for 24 hours.
- Prepare Dilutions: Prepare a series of Amphotericin B dilutions in complete culture medium.
 A suggested range is 0 (control), 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 μg/mL.
- Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Amphotericin B. Include a vehicle control (medium with the same amount of DMSO as the highest Amphotericin B concentration) if you prepared the stock solution in-house.
- Incubation: Incubate the cells for a period that reflects your typical experimental timeline or subculture schedule (e.g., 48-72 hours).
- Microscopic Observation: Observe the cells daily under a microscope for any signs of toxicity, such as rounding, detachment, vacuole formation, or reduced confluency.[3]
- Viability Assessment: At the end of the incubation period, perform a cell viability assay (see Protocol 3) to quantify the cytotoxic effects at each concentration.



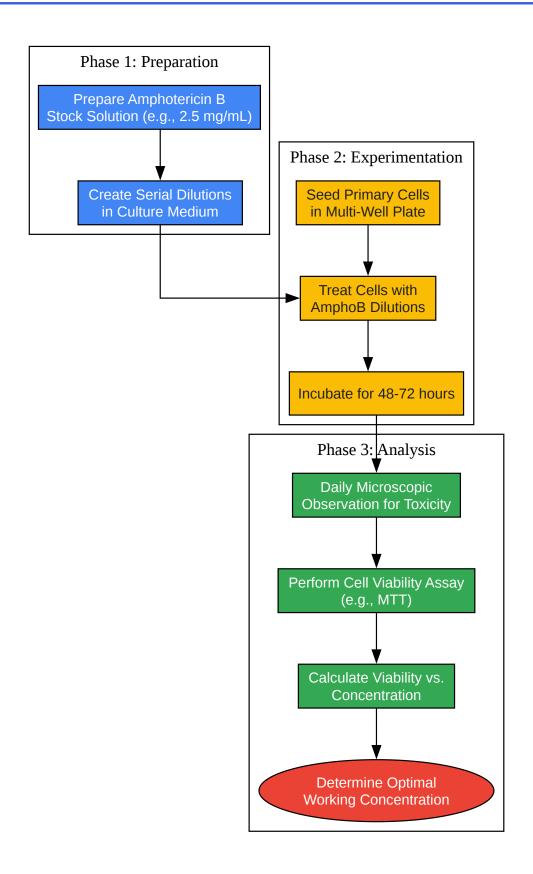
- Selection: Choose the highest concentration that shows minimal to no signs of toxicity and maintains high cell viability (e.g., >90%) for routine antifungal use.
- 3. Protocol: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.

Procedure:

- Perform the "Determination of Optimal Working Concentration" experiment (Protocol 2) in a 96-well plate.
- At the end of the treatment period, add 10-20 μ L of MTT reagent (typically 5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
- Carefully remove the medium containing the MTT reagent.
- Add 100-200 μL of a solubilization solution (e.g., DMSO or an isopropanol/HCl mixture) to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- Calculate cell viability as a percentage relative to the untreated control cells.





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Workflow for Determining Optimal Amphotericin B Concentration.



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